2-(3-cyclohexylpropyl)-N-phenylnonanamide
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Overview
Description
2-(3-Cyclohexylpropyl)-N-phenylnonanamide is an organic compound that belongs to the class of amides It is characterized by a long nonane chain attached to a phenyl group and a cyclohexylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclohexylpropyl)-N-phenylnonanamide typically involves the reaction of 3-cyclohexylpropylamine with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Cyclohexylpropylamine+Nonanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-(3-Cyclohexylpropyl)-N-phenylnonanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-cyclohexylpropyl)-N-phenylnonanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by occupying its active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- 2-(3-Cyclohexylpropyl)-N-phenylhexanamide
- 2-(3-Cyclohexylpropyl)-N-phenylbutanamide
Comparison: 2-(3-Cyclohexylpropyl)-N-phenylnonanamide is unique due to its longer nonane chain, which may influence its physical properties and biological activity compared to shorter-chain analogs. The presence of the cyclohexylpropyl group also imparts distinct steric and electronic effects, differentiating it from other phenyl-substituted amides.
Properties
IUPAC Name |
2-(3-cyclohexylpropyl)-N-phenylnonanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO/c1-2-3-4-5-10-17-22(18-13-16-21-14-8-6-9-15-21)24(26)25-23-19-11-7-12-20-23/h7,11-12,19-22H,2-6,8-10,13-18H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYKUIXTCRYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCC1CCCCC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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